molecular formula C15H12BrN3O2S B3665197 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide

N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide

Cat. No.: B3665197
M. Wt: 378.2 g/mol
InChI Key: DMCZGSIHSVWCJC-UHFFFAOYSA-N
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Description

“N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-bromobenzamide” is a complex organic compound. It contains an amide group (-CONH2), a bromobenzene group (C6H4Br), and a thiourea group (NH2CSNH2). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide group through a reaction between a carboxylic acid and an amine, and the introduction of the bromobenzene group through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromobenzene group suggests that the compound could have a planar aromatic ring, while the amide and thiourea groups could introduce polarity and the potential for hydrogen bonding .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The bromobenzene group could undergo further electrophilic aromatic substitution reactions, while the amide group could participate in hydrolysis or condensation reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar amide and thiourea groups could increase its solubility in polar solvents .

Mechanism of Action

If this compound has biological activity, its mechanism of action would depend on its structure and the specific biological target it interacts with. For example, many drugs work by binding to proteins and affecting their function .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications and future directions for research on this compound would depend on its properties and activity. For example, if it shows promising biological activity, it could be further developed as a drug .

Properties

IUPAC Name

2-[(2-bromobenzoyl)carbamothioylamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O2S/c16-11-7-3-1-5-9(11)14(21)19-15(22)18-12-8-4-2-6-10(12)13(17)20/h1-8H,(H2,17,20)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZGSIHSVWCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=S)NC(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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